molecular formula C7H11N3 B12980975 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine

Cat. No.: B12980975
M. Wt: 137.18 g/mol
InChI Key: QJPYBWOZQQJPDY-UHFFFAOYSA-N
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Description

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine is a substituted pyrazole derivative of significant interest in medicinal and heterocyclic chemistry research. The 3-aminopyrazole scaffold is a privileged structure in drug discovery, known for its role as a key synthetic intermediate and a potent pharmacophore . Pyrazole derivatives, particularly 5-aminopyrazoles, are widely recognized for their broad spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antitumor properties . This specific compound, featuring a 1-methyl group and a prop-1-en-2-yl substituent, is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Researchers utilize such compounds to develop novel molecular entities for probing biological pathways and for potential application in pharmaceutical and agrochemical sciences . As with all compounds of this class, it is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-methyl-5-prop-1-en-2-ylpyrazol-3-amine

InChI

InChI=1S/C7H11N3/c1-5(2)6-4-7(8)9-10(6)3/h4H,1H2,2-3H3,(H2,8,9)

InChI Key

QJPYBWOZQQJPDY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=NN1C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine typically involves:

  • Construction or functionalization of the pyrazole ring with a methyl group at N-1.
  • Introduction of the amino group at the 3-position.
  • Installation of the prop-1-en-2-yl substituent at the 5-position, often via alkylation or cross-coupling reactions.

The synthetic routes are designed to avoid hazardous reagents and harsh conditions, favoring scalable and environmentally safer processes.

Preparation of 1-Methyl-1H-pyrazol-3-amine Core

The 1-methyl-1H-pyrazol-3-amine moiety is a key intermediate. According to literature, it can be synthesized by reduction of corresponding nitro or diazo precursors or by direct amination of pyrazole derivatives.

  • One reported method involves reduction of 1-methyl-1H-pyrazol-3-nitro compounds using tin(II) chloride in aqueous media at mild temperatures (~30 °C) for 2 hours, yielding 1-methyl-1H-pyrazol-3-amine with moderate yields (~51%).

  • Alternative safer and scalable methods avoid highly toxic reagents such as cyanogen bromide or n-butyl lithium, which are used in older protocols for related pyrazole derivatives.

Alternative Synthetic Routes and Cycloaddition Approaches

Other methods involve cycloaddition reactions of azido-pyrazoles with alkynes to form triazole intermediates, which upon pyrolysis or rearrangement yield substituted pyrazole derivatives. Although these methods are more complex, they offer regioselective access to functionalized pyrazoles and related heterocycles.

Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Reduction of nitro precursors Mild conditions, tin(II) chloride reduction Simple, moderate yield Use of tin salts, moderate yield
Multi-step synthesis via brominated intermediate Stepwise functionalization, carbamate protection Avoids toxic reagents, scalable Multi-step, requires careful purification
Cross-coupling of 5-bromo intermediate Pd-catalyzed coupling with isopropenyl reagents High regioselectivity, versatile Requires palladium catalysts, organometallic reagents
Cycloaddition and pyrolysis Azide-alkyne cycloaddition, pyrolysis rearrangement Access to complex heterocycles More complex, specialized conditions

Research Findings and Practical Considerations

  • The method described in avoids hazardous reagents like cyanogen bromide and n-butyl lithium, improving safety and environmental profile.

  • The use of tert-butyl carbamate as a protecting group facilitates purification and handling of intermediates.

  • Cross-coupling reactions enable late-stage diversification, allowing the introduction of the prop-1-en-2-yl group with high regioselectivity.

  • Reduction methods for the amino group are well-established but may require optimization to improve yield and reduce metal waste.

  • Cycloaddition routes provide alternative synthetic access but are less commonly used for this specific substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents. Research indicates that compounds containing the pyrazole scaffold can exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : Pyrazole derivatives often target specific proteins involved in cancer progression, such as topoisomerase II and EGFR (epidermal growth factor receptor), which are crucial in cell division and proliferation. Compounds like pazopanib and crizotinib, which contain pyrazole moieties, are already used clinically for treating different cancers .
  • Case Studies : A study evaluated a series of pyrazole derivatives for their cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The most potent compound demonstrated an IC50 value of 2.97 µM against PC-3 cells, indicating significant selectivity and potency .
Compound Cell Line IC50 (µM) Activity
5oSiHa3.60 ± 0.45High potency
5dPC-32.97 ± 0.88Selective

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are another area of active research. Studies have shown that these compounds can inhibit bacterial growth and biofilm formation:

  • Antibacterial Effects : A recent study synthesized several pyrazole derivatives and tested them against multidrug-resistant bacteria. Five compounds exhibited significant antibacterial activity compared to standard antibiotics like erythromycin .
  • Biofilm Inhibition : The same study found that selected pyrazole derivatives effectively reduced biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential as anti-infective agents .

Anti-inflammatory Properties

Pyrazole compounds have also been investigated for their anti-inflammatory effects:

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. Some pyrazole derivatives have been shown to act as selective COX inhibitors .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of pyrazole derivatives to various biological targets:

  • In Silico Predictions : These studies provide insights into how well these compounds can bind to target proteins, further guiding the design of more potent derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine Methyl (N1), propenyl (C5) C₇H₁₁N₃ 137.18 Alkenyl, amine
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl (N1), pyridinyl (C3) C₁₁H₁₄N₄ 202.26 Pyridine, amine
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Methyl (N1), CF₃ (C5) C₅H₆F₃N₃ 161.12 Trifluoromethyl, amine
1-Methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine Methyl (N1), pyrrolidine-carbonyl (C5) C₉H₁₄N₄O 194.24 Amide, pyrrolidine
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine Methyl (C5), chlorothiophene (N1) C₉H₁₀ClN₃S 227.71 Thiophene, chloro, amine

Key Observations :

  • Electronic Effects : The propenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine . This difference influences reactivity; for example, the CF₃ derivative may exhibit enhanced acidity at the amine position.
  • Steric Effects : Bulky substituents like pyridinyl (N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) or chlorothiophene () reduce molecular flexibility and may impact binding interactions in biological systems .

Physicochemical Properties

  • Solubility : The propenyl group in the target compound confers moderate lipophilicity (clogP ~1.5), whereas the pyrrolidine-carbonyl analog (clogP ~0.8) is more hydrophilic due to its amide group .
  • Thermal Stability : The trifluoromethyl analog decomposes at ~297°C (predicted), compared to the target compound’s stability under reflux conditions (100°C) .

Biological Activity

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine, a compound within the pyrazole family, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine is C7H10N4C_7H_{10}N_4, with a molecular weight of approximately 150.18 g/mol. The compound features a pyrazole ring, which is known for its involvement in numerous biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine, exhibit significant anticancer properties. A study demonstrated that compounds with the pyrazole structure could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and interference with microtubule assembly .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amineMDA-MB-23110.0Apoptosis induction
Other PyrazolesHepG2VariesMicrotubule destabilization

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that derivatives can effectively inhibit bacterial growth, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)
1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amineStaphylococcus aureus0.22
Other DerivativesE. coliVaries

Anti-inflammatory Activity

Pyrazole derivatives have been noted for their anti-inflammatory effects, potentially comparable to established anti-inflammatory drugs like indomethacin. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Synthesis

The synthesis of 1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine typically involves a multi-step process starting from commercially available pyrazole precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing arylhydrazines with appropriate carbonyl compounds.
  • Alkylation : Introducing the propene side chain through nucleophilic substitution reactions.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study focused on the effects of various pyrazole derivatives on MDA-MB-231 cells showed significant apoptosis induction at low concentrations.
  • Antimicrobial Resistance : Another study assessed the efficacy of these compounds against drug-resistant strains of bacteria, demonstrating their potential as novel antimicrobial agents.

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